![molecular formula C11H14N2O4S B1234383 Olivanic acid CAS No. 64761-66-6](/img/structure/B1234383.png)
Olivanic acid
Overview
Description
Olivanic acid is a naturally occurring compound produced by certain strains of the bacterium Streptomyces. It belongs to the class of β-lactam antibiotics and is known for its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in many bacteria . The structure of this compound includes a carbapenem backbone, making it a broad-spectrum antibiotic with significant potential in combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Olivanic acid is primarily obtained through fermentation processes involving Streptomyces species. The production involves culturing the bacteria in specific media under controlled conditions. The fermentation broth is then processed to isolate and purify the this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Olivanic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and sulfenylating agents are employed.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Olivanic acid has several scientific research applications, including:
Mechanism of Action
Olivanic acid exerts its effects by inhibiting β-lactamase enzymes, which are responsible for breaking down β-lactam antibiotics. By inhibiting these enzymes, this compound prevents the degradation of β-lactam antibiotics, allowing them to effectively target and kill bacteria. The molecular targets of this compound include the active sites of β-lactamase enzymes, where it forms a stable complex, rendering the enzyme inactive .
Comparison with Similar Compounds
Thienamycin: Another naturally occurring carbapenem with broad-spectrum antibiotic activity.
Meropenem: A synthetic carbapenem with enhanced stability and activity against a wide range of bacteria.
Uniqueness of Olivanic Acid: this compound is unique due to its natural origin and its specific structure, which includes a carbapenem backbone and a β-lactam ring. This structure confers broad-spectrum activity and the ability to inhibit a wide range of β-lactamase enzymes, making it a valuable compound in the fight against antibiotic resistance .
Properties
IUPAC Name |
3-[(E)-2-aminoethenyl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h2-3,5-6,8,14H,4,12H2,1H3,(H,16,17)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVKHFILHLXJF-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)S/C=C/N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64761-66-6 | |
Record name | Olivanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064761666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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